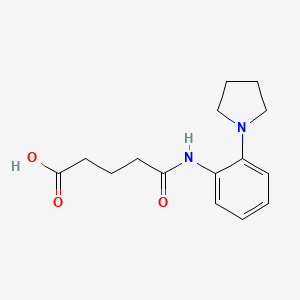

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid involves several steps, including resolution of diastereomeric amides and deamination processes. For instance, the enantiomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, were synthesized by separating their methyl ester using Chiralcel OJ column chromatography and by resolving diastereomeric N-[(S)-(-)-[4-methyl-(alpha-methyl)benzyl]]-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxyamide using silica gel column chromatography, followed by deamination with N2O4 . These methods highlight the importance of chiral separation and stereochemistry in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using single crystal X-ray diffraction. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was analyzed, revealing a bent side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment . Such detailed structural analyses are crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

The chemical reactions involving compounds of this nature often include the formation of hydrogen bonds and other intermolecular interactions. For instance, the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid features hydrogen bonded chains and C-H…O interactions resulting in a three-dimensional supramolecular structure . These interactions are significant as they can influence the biological activity and solubility of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular and crystal structures. For example, the polymorphic structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid was studied, and the Hirshfeld surface analysis indicated the presence of various hydrogen bonds and intermolecular interactions, which contribute to the compound's physical properties . Additionally, the synthesis of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives showed that the bulk and lipophilicity of substituents at certain positions can significantly affect the compound's affinity for biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivation

- Synthesis of N-acyl-2-pyrrolidinones : Research demonstrates the synthesis of various N-acyl-2-pyrrolidinones, including derivatives related to 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid. This synthesis involves cyclization of corresponding GABA derivatives, showcasing the versatility and chemical reactivity of these compounds (Rekatas, Demopoulos, & Kourounakis, 1996).

Therapeutic Applications

- Treatment of Idiopathic Pulmonary Fibrosis : A study focused on the synthesis of a non-peptidic αvβ6 integrin antagonist, a potential therapeutic agent for idiopathic pulmonary fibrosis. This includes compounds structurally related to this compound, indicating its potential relevance in therapeutic contexts (Anderson et al., 2016).

Antimicrobial Activity

- Antimicrobial Compounds Synthesis : The novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to create 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, related to the compound of interest, has been achieved. This research highlights the antimicrobial activity of these synthesized compounds, demonstrating the potential for developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Anti-Cancer and Anti-Inflammatory Applications

- Synthesis and Bioactivity Evaluation : The synthesis of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, derived from similar pyrrolidine compounds, showcases its efficacy in anti-inflammatory and anti-cancer applications. This illustrates the broader potential of pyrrolidine derivatives, including this compound, in medicinal chemistry (Zulfiqar et al., 2021).

Chemical Synthesis and Analysis

- Innovative Synthesis Techniques : Studies on the synthesis of pyrrolidine derivatives have led to the development of innovative techniques, enhancing the efficiency and yield of desired products. This research contributes to a deeper understanding of the synthesis processes applicable to compounds like this compound (Newcomb & Deeb, 1987).

Eigenschaften

IUPAC Name |

5-oxo-5-(2-pyrrolidin-1-ylanilino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(8-5-9-15(19)20)16-12-6-1-2-7-13(12)17-10-3-4-11-17/h1-2,6-7H,3-5,8-11H2,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCHQZAODINVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356346 |

Source

|

| Record name | 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436088-74-3 |

Source

|

| Record name | 5-Oxo-5-[[2-(1-pyrrolidinyl)phenyl]amino]pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)